FIIN-3

説明

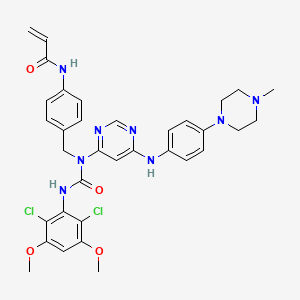

Structure

3D Structure

特性

IUPAC Name |

N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLKJNSBBVSPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the FIIN-3 Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action for FIIN-3, a next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR). It details the molecule's biochemical potency, cellular activity, structural basis of inhibition, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Dual Covalent Inhibition

This compound is a potent, irreversible kinase inhibitor designed to overcome resistance to first-generation FGFR inhibitors.[1][2][3][4] Its mechanism is distinguished by the unprecedented ability to covalently target both FGFR and EGFR family kinases through distinct binding modes.[1][2][4] This dual activity is conferred by the conformational flexibility of its reactive acrylamide substituent.[1][2][4]

-

FGFR Inhibition : this compound covalently binds to a conserved cysteine residue located in the P-loop of the FGFR kinase domain.[1] This irreversible interaction blocks the ATP-binding pocket, thereby inhibiting receptor autophosphorylation and downstream signaling. The molecule's design, which includes a pyrimidyl urea core that forms a pseudo-ring, provides rotational flexibility that allows it to effectively bind to and inhibit both wild-type (WT) FGFRs and clinically relevant gatekeeper mutants.[1]

-

EGFR Inhibition : In a distinct binding event, this compound also forms a covalent bond with Cys797 in the ATP-binding pocket of EGFR.[1] This is the same cysteine residue targeted by many well-characterized covalent EGFR inhibitors.[1] This interaction allows this compound to potently inhibit WT EGFR and oncogenic mutants such as L858R.[1][3][5]

This dual-targeting capability positions this compound as a unique tool for contexts where both FGFR and EGFR signaling may be co-activated or where one pathway may emerge as a resistance mechanism to the inhibition of the other.[6]

Quantitative Data: Potency and Selectivity

This compound demonstrates potent inhibitory activity against its target kinases in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition (IC₅₀) Data represents the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free enzymatic assay (Z'-lyte).

| Target Kinase | IC₅₀ (nM) | Citation(s) |

| FGFR1 | 13.1 | [5][7][8][9][10] |

| FGFR2 | 21 | [5][7][8][9][10] |

| FGFR3 | 31.4 | [5][7][8][9][10] |

| FGFR4 | 35.3 | [5][7][8][9][10] |

| FGFR1 V561M | 109 | [1] |

| EGFR | 43 | [1][11] |

Table 2: Cellular Antiproliferative Activity (EC₅₀) Data represents the effective concentration of this compound required to inhibit 50% of cell proliferation in engineered Ba/F3 cells dependent on the specified kinase.

| Cell Line / Target | EC₅₀ (nM) | Citation(s) |

| Ba/F3 (WT FGFRs) | 1 - 41 | [1][3][5][9] |

| Ba/F3 (FGFR2 V564M Gatekeeper Mutant) | 64 | [1][3][5][9] |

| Ba/F3 (EGFR vIII) | 135 | [1][5][9] |

| Ba/F3 (EGFR L858R) | 17 | [1][3][5][9] |

| Ba/F3 (EGFR L858R/T790M) | 231 | [1][3][5][9] |

Inhibition of Downstream Signaling Pathways

FGFR activation triggers a cascade of intracellular signaling events crucial for cell proliferation, survival, and migration.[6][12][13] Key pathways include the RAS-RAF-MAPK, PI3K-AKT, and PLCγ pathways.[6][12][13][14] By irreversibly binding to FGFR, this compound effectively blocks receptor autophosphorylation and the subsequent activation of these critical downstream pathways.[3] In cellular models, treatment with this compound leads to a dose-dependent reduction in the phosphorylation of key signaling nodes, including FRS2 (a direct FGFR substrate), AKT, and ERK.[3]

Structural Basis of Inhibition and Resistance Evasion

The efficacy of this compound, particularly against resistant mutants, is rooted in its unique structural interactions with its targets. Co-crystal structures of this compound bound to FGFR4 (V550L mutant) and EGFR (L858R mutant) reveal the basis for its dual inhibitory capability.[1][2][4]

-

FGFR Binding Mode : The structure with FGFR4 unexpectedly shows the kinase adopting a "DFG-out" conformation, a state typically associated with inactive kinases.[1] This demonstrates that this compound can recognize and covalently modify an inactive conformation of the receptor.

-

EGFR Binding Mode : In contrast, when bound to EGFR, the kinase adopts a "DFG-in" active conformation.[1]

This ability to bind distinct conformations and covalently modify cysteines in different locations within the ATP-binding pocket is a novel feature among kinase inhibitors.[1][4] It underlies this compound's capacity to inhibit gatekeeper mutants (e.g., FGFR1-V561M, FGFR2-V564M) that confer resistance to first-generation, reversible inhibitors like NVP-BGJ398 and AZD4547.[1][3][4]

Experimental Protocols

The characterization of this compound involves several key experimental methodologies.

5.1. Biochemical Kinase Inhibition Assay (Z'-lyte)

This assay quantitatively measures the enzymatic activity of purified kinases to determine IC₅₀ values.

-

Reaction Setup : Recombinant purified kinase domains (e.g., FGFR1, EGFR) are incubated with a fluorescently labeled peptide substrate and ATP in a buffered solution.

-

Inhibitor Addition : Serial dilutions of this compound are added to the reaction wells. A DMSO control (vehicle) is included.

-

Kinase Reaction : The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at room temperature, during which the kinase phosphorylates the substrate.

-

Development : A development reagent containing a protease is added. The protease selectively cleaves the non-phosphorylated peptide substrate.

-

Detection : Cleavage of the non-phosphorylated substrate disrupts FRET (Förster Resonance Energy Transfer), leading to a change in the emission ratio. The degree of phosphorylation is proportional to the FRET signal.

-

Data Analysis : The percentage of inhibition at each this compound concentration is calculated relative to the DMSO control, and the data is fitted to a dose-response curve to determine the IC₅₀ value.

5.2. Cell-Based Proliferation Assay (MTS Assay)

This assay measures the antiproliferative effect of this compound on cells whose survival is dependent on a specific kinase.

-

Cell Seeding : Ba/F3 cells, engineered to express a specific kinase (e.g., TEL-FGFR2), are seeded into 96-well plates at a defined density.[9]

-

Compound Treatment : Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).[9]

-

Incubation : The plates are incubated for 72 hours under standard cell culture conditions to allow for cell proliferation.[9]

-

MTS Reagent Addition : MTS tetrazolium compound is added to each well. Viable, metabolically active cells reduce the MTS compound into a formazan product that is soluble in the culture medium.

-

Incubation & Measurement : After a short incubation period (1-4 hours), the absorbance of the formazan product is measured at 490 nm using a plate reader.

-

Data Analysis : Absorbance values are normalized to the vehicle control to determine the percentage of proliferation inhibition. EC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve.

5.3. Cellular Target Engagement (Western Blot)

This method is used to confirm that this compound inhibits the autophosphorylation of its target kinase within a cellular context.

-

Cell Culture and Treatment : Cells expressing the target kinase (e.g., WT FGFR2 Ba/F3 cells) are cultured and then treated with various concentrations of this compound (e.g., 3 nM to 300 nM) for a specified duration.[3][5]

-

Cell Lysis : After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer : Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FGFR Tyr656/657).[3][5] Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : A chemiluminescent substrate is added, and the signal is detected. The membrane is often stripped and re-probed with an antibody for the total protein of the target kinase to confirm equal loading.

-

Analysis : The intensity of the bands corresponding to the phosphorylated protein is compared across different this compound concentrations to demonstrate dose-dependent inhibition of target autophosphorylation.[3][5]

References

- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. | Broad Institute [broadinstitute.org]

- 3. abmole.com [abmole.com]

- 4. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound - Immunomart [immunomart.org]

- 9. glpbio.com [glpbio.com]

- 10. raybiotech.com [raybiotech.com]

- 11. graylab.stanford.edu [graylab.stanford.edu]

- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

FIIN-3 Covalent Inhibitor: A Technical Guide to its Binding Site and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-3 is a potent, irreversible, next-generation covalent inhibitor targeting both Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs).[1][2][3] Its unique mechanism of action, involving the formation of a covalent bond with specific cysteine residues within the ATP-binding pocket, allows it to overcome common resistance mechanisms observed with first-generation kinase inhibitors.[1][4] This technical guide provides an in-depth analysis of the this compound binding site, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The FGFR and EGFR families are prominent members of RTKs, and the development of inhibitors targeting these kinases has been a major focus of cancer therapy. However, the emergence of drug resistance, often through mutations in the kinase domain, has limited the efficacy of many of these inhibitors.[1]

This compound was developed as a next-generation inhibitor designed to address this challenge. It is an irreversible inhibitor that covalently modifies its target kinases, leading to sustained inhibition.[1][3] A key feature of this compound is its ability to inhibit both wild-type and mutant forms of FGFR and EGFR, including gatekeeper mutations that confer resistance to other inhibitors.[1][5]

This compound Target Profile and Potency

This compound demonstrates potent inhibitory activity against all four members of the FGFR family (FGFR1-4) and EGFR. Its irreversible binding translates to low nanomolar IC50 and EC50 values against both wild-type and various mutant forms of these kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| FGFR1 | Z'-Lyte | 13.1 | [5][6][7] |

| FGFR2 | Z'-Lyte | 21 | [5][6][7] |

| FGFR3 | Z'-Lyte | 31.4 | [5][6][7] |

| FGFR4 | Z'-Lyte | 35.3 | [5][6][7] |

| EGFR | Z'-Lyte | 43 | [5][8] |

Table 2: Cellular Activity of this compound

| Cell Line/Target | EC50 (nM) | Reference |

| Ba/F3 (WT FGFRs) | 1 - 41 | [1][5][9] |

| Ba/F3 (FGFR2 gatekeeper mutant) | 64 | [1][5][9] |

| Ba/F3 (EGFR vIII) | 135 | [1][5] |

| Ba/F3 (EGFR L858R) | 17 | [1][5][10] |

| Ba/F3 (EGFR L858R/T790M) | 231 | [1][5][10] |

Covalent Binding Site and Mechanism of Action

The irreversible inhibitory activity of this compound stems from its ability to form a covalent bond with a non-catalytic cysteine residue located in the ATP-binding pocket of its target kinases. This covalent modification is mediated by the acrylamide functional group present in the this compound structure.

FGFR Binding Site

In the FGFR family, this compound targets a conserved cysteine residue in the P-loop of the kinase domain.[1] Crystallographic studies of this compound in complex with FGFR4 (V550L mutant) have identified this residue as Cys477 .[1] The equivalent cysteine residue is present in other FGFR isoforms (e.g., Cys491 in FGFR2).[1] The covalent bond formation with Cys477 effectively locks the inhibitor in the ATP-binding site, leading to irreversible inhibition. The co-crystal structure of this compound with FGFR4 V550L has been deposited in the Protein Data Bank (PDB) with the accession code 4R6V .[11]

EGFR Binding Site

In EGFR, this compound covalently modifies Cys797 , a residue located in the solvent-accessible region of the ATP-binding pocket.[1] This cysteine is a well-known target for several irreversible EGFR inhibitors. The ability of this compound to target Cys797 allows it to be effective against EGFR mutants that are resistant to first-generation inhibitors. The co-crystal structure of this compound in complex with EGFR L858R is available in the PDB under the accession code 4R5S .

Caption: this compound Covalent Binding to FGFR and EGFR.

Signaling Pathways Affected by this compound

By inhibiting FGFR and EGFR, this compound effectively blocks their downstream signaling pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

Activation of FGFRs by fibroblast growth factors (FGFs) leads to the recruitment of adaptor proteins such as FRS2, which in turn activate major downstream signaling cascades including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation.

-

PI3K-AKT-mTOR Pathway: Promotes cell survival and growth.

-

PLCγ-PKC Pathway: Influences cell motility and other cellular processes.

Caption: FGFR Signaling Pathway Inhibition by this compound.

EGFR Signaling Pathway

Ligand binding to EGFR triggers its dimerization and autophosphorylation, initiating several downstream signaling cascades, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: A primary driver of cell proliferation.

-

PI3K-AKT-mTOR Pathway: Critical for cell survival and resistance to apoptosis.

-

JAK/STAT Pathway: Involved in the regulation of gene expression related to cell survival and proliferation.

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The characterization of this compound and its mechanism of action involved a combination of biochemical assays, cellular assays, and structural biology techniques.

Kinase Inhibition Assay (Z'-Lyte)

The in vitro inhibitory potency of this compound against FGFR and EGFR kinases was determined using the Z'-Lyte™ Kinase Assay Kit.

-

Principle: This assay is based on fluorescence resonance energy transfer (FRET). The kinase substrate is a peptide with a donor fluorophore (Coumarin) and an acceptor fluorophore (Fluorescein). In the unphosphorylated state, FRET occurs. Upon phosphorylation by the kinase, the peptide is cleaved by a site-specific protease, disrupting FRET.

-

Procedure:

-

Kinase, a substrate peptide, and ATP are incubated in a buffer solution.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

A development reagent containing the protease is added.

-

The fluorescence is measured at two wavelengths (emission of Coumarin and Fluorescein).

-

The ratio of the two fluorescence intensities is used to calculate the percentage of phosphorylation.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cells was assessed using a cell viability assay.

-

Principle: Cellular ATP levels are a measure of cell viability.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of this compound for 72 hours.

-

A reagent that lyses the cells and releases ATP is added.

-

The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

-

EC50 values are calculated by fitting the data to a dose-response curve.

-

X-ray Crystallography

The three-dimensional structures of this compound in complex with FGFR4 and EGFR were determined by X-ray crystallography.

-

Procedure:

-

The kinase domains of FGFR4 (V550L) and EGFR (L858R) were expressed and purified.

-

The purified proteins were co-crystallized with this compound.

-

Crystals were cryo-protected and diffraction data were collected at a synchrotron source.

-

The structures were solved by molecular replacement and refined to high resolution.

-

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a powerful dual inhibitor of FGFR and EGFR that overcomes clinical resistance through its covalent mechanism of action. Its well-characterized binding site and potent inhibitory activity against both wild-type and mutant kinases make it a valuable tool for cancer research and a promising candidate for further drug development. This guide provides a comprehensive overview of the key technical aspects of this compound, serving as a resource for researchers in the field of oncology and drug discovery.

References

- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound - Immunomart [immunomart.org]

- 8. graylab.stanford.edu [graylab.stanford.edu]

- 9. abmole.com [abmole.com]

- 10. glpbio.com [glpbio.com]

- 11. researchgate.net [researchgate.net]

FIIN-3: An In-depth Technical Guide to a Covalent Irreversible Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: FIIN-3 is a potent, next-generation, irreversible kinase inhibitor with significant activity against Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptor (EGFR). Its unique covalent mechanism of action allows it to overcome resistance to first-generation FGFR inhibitors, particularly mutations in the gatekeeper residue. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Core Concepts

This compound was developed through a structure-based drug design approach to target a conserved cysteine residue in the P-loop of FGFRs, leading to irreversible inhibition.[1][2] A key feature of this compound is its pyrimidyl urea core, which forms an intramolecular hydrogen bond, creating a pseudo six-membered ring. This structural element provides greater rotational flexibility, allowing the inhibitor to accommodate mutations in the kinase domain, such as the gatekeeper methionine residue, that confer resistance to other inhibitors.[1]

What sets this compound apart is its dual-targeting capability. Due to the conformational flexibility of its reactive acrylamide substituent, this compound can covalently inhibit both FGFR and EGFR by targeting two distinct cysteine residues within their respective ATP-binding pockets.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a panel of wild-type and mutant kinases, as well as in various cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (IC50)

| Kinase Target | IC50 (nM) | Assay Platform |

| FGFR1 | 13.1 | Z'-LYTE |

| FGFR2 | 21 | Z'-LYTE |

| FGFR3 | 31.4 | Z'-LYTE |

| FGFR4 | 35.3 | Z'-LYTE |

| EGFR | 43 | Z'-LYTE |

Data sourced from multiple references.[4][5][6][7][8]

Table 2: Cellular Antiproliferative Activity of this compound (EC50)

| Cell Line | Expressed Kinase | EC50 (nM) | Assay Platform |

| Ba/F3 | Wild-type FGFR1 | 1 | MTS Assay |

| Ba/F3 | Wild-type FGFR2 | 64 | MTS Assay |

| Ba/F3 | EGFR vIII | 135 | MTS Assay |

| Ba/F3 | EGFR L858R | 17 | MTS Assay |

| Ba/F3 | EGFR L858R/T790M | 231 | MTS Assay |

Data sourced from multiple references.[5][7]

Signaling Pathways

This compound exerts its cellular effects by inhibiting the downstream signaling pathways mediated by FGFR and EGFR. Upon binding of their respective ligands, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. By irreversibly binding to FGFR and EGFR, this compound blocks these signaling events.

Figure 1: this compound inhibits both FGFR and EGFR signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Kinase Assay (Z'-LYTE™)

This protocol is adapted from the general Z'-LYTE™ kinase assay protocol and is suitable for determining the IC50 of this compound against FGFR and EGFR kinases.

1. Reagent Preparation:

-

Kinase Buffer (1X): Prepare the appropriate 1X kinase buffer as recommended by the manufacturer for the specific kinase being tested.

-

ATP Solution: Prepare a 2X working solution of ATP in 1X Kinase Buffer. The final ATP concentration in the assay should ideally be at the Km for the specific kinase.

-

Peptide Substrate Solution: Prepare a 2X working solution of the appropriate fluorescently labeled peptide substrate in 1X Kinase Buffer.

-

This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this series into 1X Kinase Buffer to create a 4X working solution.

-

Development Reagent: Prepare the Development Reagent as per the manufacturer's instructions.

2. Assay Procedure:

-

Add 2.5 µL of the 4X this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of the 4X kinase solution to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP/Peptide Substrate solution to each well.

-

Incubate for 1 hour at room temperature.

-

Stop the kinase reaction and initiate the development reaction by adding 5 µL of the Development Reagent to each well.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the FRET pair (e.g., coumarin and fluorescein).

3. Data Analysis:

-

Calculate the emission ratio.

-

Plot the percent inhibition as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for the Z'-LYTE in vitro kinase assay.

Cell Proliferation Assay (MTS)

This protocol is suitable for determining the EC50 of this compound in cell lines dependent on FGFR or EGFR signaling, such as Ba/F3 cells engineered to express these kinases.

1. Cell Seeding:

-

Culture Ba/F3 cells expressing the kinase of interest in appropriate growth medium.

-

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

3. MTS Reagent Addition and Incubation:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

4. Absorbance Reading and Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract the background absorbance from a no-cell control.

-

Normalize the data to the vehicle-treated cells to determine the percent viability.

-

Plot the percent viability as a function of this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Figure 3: Workflow for the MTS cell proliferation assay.

Protein Crystallography

This protocol provides a general framework for obtaining a co-crystal structure of this compound with a target kinase. Specific conditions will need to be optimized for each kinase.

1. Protein Expression and Purification:

-

Express the kinase domain of the target protein (e.g., FGFR4) in a suitable expression system (e.g., insect or bacterial cells).

-

Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

2. Co-crystallization:

-

Concentrate the purified kinase to 10-20 mg/mL.

-

Incubate the kinase with a 3- to 5-fold molar excess of this compound for at least 1 hour on ice to ensure covalent bond formation.

-

Screen for crystallization conditions using commercially available sparse matrix screens via the hanging drop or sitting drop vapor diffusion method.

-

Set up crystallization plates by mixing the protein-inhibitor complex with the reservoir solution in a 1:1 ratio.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

3. Crystal Soaking (Alternative to Co-crystallization):

-

Grow apo-crystals of the target kinase.

-

Prepare a soaking solution containing the reservoir solution supplemented with a high concentration of this compound.

-

Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

4. Data Collection and Structure Determination:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure as a search model.

-

Refine the structure and model the this compound molecule into the electron density map.

Figure 4: General workflow for protein-ligand crystallography.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. cohesionbio.com [cohesionbio.com]

- 6. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

FIIN-3: A Comprehensive Technical Profile of its FGFR Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of FIIN-3, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR). The following sections detail its biochemical and cellular activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Introduction to this compound

This compound is an irreversible inhibitor that covalently targets a cysteine residue in the P-loop of FGFRs.[1] It was developed as a tool compound to overcome resistance to first-generation reversible FGFR kinase inhibitors.[1] Structurally, this compound possesses a 4-acrylamidebenzyl group which is crucial for its covalent modification of the target kinase.[1] This guide focuses on its specific activity against the FGFR family and its notable off-target effects.

Biochemical Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against various kinases, demonstrating a potent profile against the FGFR family. The half-maximal inhibitory concentrations (IC50) from biochemical assays are summarized below.

| Kinase Target | IC50 (nM) | Assay Type |

| FGFR1 | 13.1 | Z'-Lyte |

| FGFR2 | 21 | Z'-Lyte |

| FGFR3 | 31.4 | Z'-Lyte |

| FGFR4 | 35.3 | Z'-Lyte |

| EGFR | 43 | Z'-Lyte |

Data compiled from multiple sources.[1][2][3][4][5]

In broader kinase screening, this compound has demonstrated good overall selectivity. When profiled against a large panel of 456 kinases at a concentration of 1.0 µM, it showed strong binding to FGFRs with a high selectivity score.[1]

Cellular Activity Profile of this compound

The anti-proliferative activity of this compound has been assessed in engineered Ba/F3 cell lines, which are dependent on specific kinase activity for their proliferation and survival. The half-maximal effective concentrations (EC50) are presented below.

| Cell Line Dependency | EC50 (nM) |

| FGFR1-4 dependent Ba/F3 cells | 1 - 93 |

| FGFR2 (WT) Ba/F3 cells | Potent inhibition of autophosphorylation at 3 nM |

| FGFR2 (V564M gatekeeper mutant) Ba/F3 cells | Complete inhibition of autophosphorylation at 300 nM |

| EGFR vIII dependent Ba/F3 cells | 135 |

| EGFR (L858R mutant) dependent Ba/F3 cells | 17 |

| EGFR (L858R/T790M mutant) dependent Ba/F3 cells | 231 |

Data compiled from multiple sources.[1][2]

This compound potently inhibits wild-type FGFRs in cellular contexts, with EC50 values ranging from 1 to 41 nM.[1][2] It also demonstrates efficacy against the V564F gatekeeper mutant of FGFR2, with an EC50 of 64 nM.[2] Notably, this compound exhibits significant activity against wild-type EGFR and certain EGFR mutants.[1]

Experimental Methodologies

The characterization of this compound's selectivity profile relies on established biochemical and cell-based assays.

Biochemical Kinase Assays (e.g., Z'-Lyte™)

The Z'-Lyte™ assay is a fluorescence-based immunoassay used to measure kinase activity.

-

Principle: This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase of interest (e.g., FGFR1, EGFR). It uses a FRET (Fluorescence Resonance Energy Transfer) system where a coumarin-labeled peptide substrate and a phosphoserine/threonine-specific antibody labeled with fluorescein are used. Phosphorylation of the peptide by the kinase prevents the antibody from binding, disrupting FRET.

-

General Protocol:

-

The kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

A development reagent containing the FRET-paired antibody is added to stop the reaction and initiate the detection process.

-

The fluorescence emission is measured at two wavelengths to determine the ratio, which correlates with the degree of phosphorylation.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

KinomeScan™ (ATP-Site Competition Binding Assay)

To assess broad kinase selectivity, an in vitro ATP-site competition binding assay is utilized.[1]

-

Principle: This method measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured by the immobilized ligand is quantified.

-

General Protocol:

-

A large panel of DNA-tagged kinases is combined with the immobilized ligand and the test compound (this compound).

-

The mixture is incubated to allow for binding competition to reach equilibrium.

-

Kinases that do not bind to the immobilized ligand (due to competition from this compound) are washed away.

-

The amount of bound kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tags.

-

The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the inhibitor, which can be used to calculate binding affinity.

-

Cell-Based Proliferation Assays (e.g., Ba/F3 Cells)

The cellular potency of this compound is often determined using cell proliferation assays with engineered cell lines.

-

Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells can be engineered to express a specific kinase (e.g., an FGFR-dependent fusion protein), rendering their proliferation dependent on the activity of that kinase. Inhibition of the target kinase by a compound like this compound leads to a decrease in cell viability.

-

General Protocol:

-

Engineered Ba/F3 cells dependent on a specific FGFR or EGFR construct are seeded in 96-well plates.[1]

-

The cells are treated with serial dilutions of this compound.[6]

-

The plates are incubated for a period, typically 48 to 72 hours.

-

Cell viability is assessed using a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP content (e.g., CellTiter-Glo®).[6]

-

The signal, which is proportional to the number of viable cells, is measured using a plate reader.

-

EC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

-

Visualizing Signaling and Experimental Frameworks

The FGFR Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by Fibroblast Growth Factor (FGF) binding to its receptor. This compound acts by inhibiting the kinase domain of FGFR, thereby blocking downstream signal transduction.

Caption: Simplified FGFR signaling cascade and the point of inhibition by this compound.

General Workflow for Kinase Inhibition Assay

The diagram below outlines the typical experimental steps involved in determining the IC50 of an inhibitor like this compound in a biochemical assay.

Caption: A generalized workflow for determining kinase inhibitor potency.

Conclusion

This compound is a potent, irreversible pan-FGFR inhibitor with well-characterized biochemical and cellular activity. While it demonstrates high efficacy against all members of the FGFR family, its significant off-target activity against EGFR warrants careful consideration in its application as a research tool. The methodologies described herein provide a framework for understanding and replicating the evaluation of its selectivity profile. This detailed profile is essential for the design of experiments and the interpretation of results in studies targeting FGFR-driven pathologies.

References

- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. graylab.stanford.edu [graylab.stanford.edu]

- 6. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

FIIN-3: A Technical Guide to a Novel Dual FGFR and EGFR Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-3 is a next-generation, irreversible dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR).[1][2][] Its novel mechanism, characterized by the covalent modification of distinct cysteine residues in both kinase families, allows it to overcome common resistance mechanisms, particularly gatekeeper mutations that render first-generation inhibitors ineffective.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and cellular efficacy, key experimental protocols, and the structural basis for its dual inhibitory activity.

Chemical Properties

This compound is a complex small molecule designed for high potency and covalent binding.

| Property | Value |

| IUPAC Name | N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide[1] |

| Chemical Formula | C34H36Cl2N8O4[1] |

| Molecular Weight | 691.61 g/mol [1][6] |

| CAS Number | 1637735-84-2[1][6] |

Mechanism of Action

This compound is an ATP-competitive inhibitor that functions irreversibly.[7] Its key feature is an acrylamide "warhead" that forms a permanent covalent bond with a cysteine residue within the ATP-binding pocket of its target kinases. This irreversible binding leads to sustained inhibition of kinase activity.

A unique characteristic of this compound is its ability to target two different kinase families by engaging distinct cysteine residues.[1][4][5]

-

In FGFRs , this compound targets a cysteine located in the P-loop (e.g., Cys488 in FGFR1).[4]

-

In EGFR , it targets the canonical Cys797, which is the site of modification for many well-known covalent EGFR inhibitors.[4]

This dual-targeting is enabled by the conformational flexibility of the inhibitor's reactive acrylamide substituent.[4][5] This allows this compound to potently inhibit wild-type receptors, clinically relevant mutants, and, most importantly, gatekeeper mutants that confer resistance to non-covalent, first-generation drugs like BGJ398 and AZD4547.[1][4][5]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) values demonstrate this compound's potent activity against both FGFR and EGFR family kinases in biochemical assays.

| Target Kinase | IC50 (nM) | Assay Type |

| FGFR1 | 13.1[2][6][8][9] | Z'-Lyte[4][7] |

| FGFR2 | 21[2][6][8][9] | Z'-Lyte[4][7] |

| FGFR3 | 31.4[2][6][8][9] | Z'-Lyte[4][7] |

| FGFR4 | 35.3[2][6][8][9] | Z'-Lyte[4][7] |

| EGFR (WT) | 43[4][7] | Z'-Lyte[4][7] |

Table 2: Cellular Antiproliferative Activity (EC50)

The half-maximal effective concentration (EC50) values from cell-based assays confirm this compound's ability to inhibit the proliferation of cells dependent on FGFR or EGFR signaling, including those with resistance mutations.

| Cell Line / Expressed Kinase | EC50 (nM) |

| Ba/F3 (WT FGFRs) | 1 - 41[4][8] |

| Ba/F3 (FGFR2 V564M Gatekeeper Mutant) | 64[4][8] |

| Ba/F3 (EGFR vIII Fusion Protein) | 135[4][8] |

| Ba/F3 (EGFR L858R Mutant) | 17[4][8] |

| Ba/F3 (EGFR L858R/T790M Double Mutant) | 231[4][8] |

Signaling Pathway and Mechanism Visualizations

Caption: FGFR signaling pathway inhibited by this compound.

Caption: EGFR signaling pathway inhibited by this compound.

Caption: this compound covalent binding mechanism in FGFR and EGFR.

Experimental Protocols

Kinase Inhibition Assay (Z'-Lyte™ Assay)

This biochemical assay is used to determine the IC50 values of an inhibitor against purified kinase enzymes.

-

Principle: This is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

-

Methodology:

-

Recombinant kinase domains (e.g., FGFR1, EGFR) are prepared.

-

The kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.

-

This compound is added in a series of dilutions to different wells.

-

The reaction is allowed to proceed for a set time (e.g., 1 hour).

-

A development reagent containing antibodies specific to the phosphorylated substrate is added. This leads to a change in fluorescence resonance energy transfer (FRET), which is proportional to the extent of phosphorylation.

-

Fluorescence is measured, and the data is used to calculate the percent inhibition at each this compound concentration, from which the IC50 value is determined.[10]

-

Cellular Proliferation Assay (MTS Assay)

This cell-based assay is used to determine the EC50 values by measuring the inhibitor's effect on the metabolic activity of cells, which correlates with cell number.

-

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells in the culture.

-

Methodology:

-

Ba/F3 cells transformed to be dependent on a specific kinase (e.g., TEL-FGFR2) are seeded into 96-well plates.[8][11]

-

The cells are treated with various concentrations of this compound.

-

The plates are incubated for a period, typically 72 hours, to allow for cell proliferation.[8][11]

-

The MTS reagent is added to each well and incubated for a few hours.

-

The absorbance of the colored formazan product is measured using a plate reader.

-

The results are normalized to untreated controls to determine the percentage of proliferation inhibition, and EC50 values are calculated.

-

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | EGFR | FGFR | TargetMol [targetmol.com]

- 4. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. graylab.stanford.edu [graylab.stanford.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

In-Depth Technical Guide to FIIN-3 Kinome Scan Data for Researchers, Scientists, and Drug Development Professionals

An exploration of the irreversible FGFR inhibitor, FIIN-3, this guide provides a comprehensive overview of its kinase selectivity, the signaling pathways it impacts, and the experimental methodologies used for its characterization.

This compound is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has demonstrated the ability to overcome resistance to first-generation FGFR kinase inhibitors.[1] It also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][2] This dual inhibitory action and its covalent binding mechanism make this compound a significant compound of interest in cancer research and drug development. This technical guide delves into the available kinome scan data, details the experimental protocols for its analysis, and illustrates the key signaling pathways affected.

Quantitative Kinase Inhibition Data

This compound has been profiled against a wide panel of kinases to determine its selectivity. The following tables summarize the quantitative data on its inhibitory activity, primarily focusing on IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: this compound Inhibition of FGFR and EGFR Family Kinases

| Target Kinase | Assay Type | IC50 / EC50 (nM) | Reference |

| FGFR1 | Z'-Lyte | 13.1 | [2][3] |

| FGFR2 | Z'-Lyte | 21 | [2][3] |

| FGFR3 | Z'-Lyte | 31.4 | [2][3] |

| FGFR4 | Z'-Lyte | 35.3 | [2][3] |

| EGFR | Z'-Lyte | 43 | [4] |

| FGFR2 (V564M Gatekeeper Mutant) | Cellular | 64 | [2] |

| EGFR (L858R Mutant) | Cellular | 17 | [2] |

| EGFR (L858R/T790M Mutant) | Cellular | 231 | [2] |

| EGFR (vIII Fusion Protein) | Cellular | 135 | [2] |

Table 2: KINOMEscan Selectivity Profile of this compound

A comprehensive KINOMEscan assay was performed to assess the selectivity of this compound against a large panel of human kinases. The results indicate that this compound is highly selective for FGFRs and EGFR, with minimal off-target activity at a concentration of 1 µM. The primary off-target kinase with significant inhibition was Bruton's tyrosine kinase (BTK). The raw percentage of control values from the KINOMEscan are typically found in the supplementary materials of the primary research articles.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize this compound.

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ Kinase Assay is a fluorescence resonance energy transfer (FRET)-based method used to measure kinase activity.

Principle: This assay format uses a synthetic peptide substrate with a donor fluorophore (Coumarin) and an acceptor fluorophore (Fluorescein) at each end. In the presence of an active kinase and ATP, the peptide is phosphorylated. A development reagent, which is a site-specific protease, is then added. This protease selectively cleaves the non-phosphorylated peptides, disrupting FRET. The ratio of donor to acceptor emission is measured to determine the extent of phosphorylation and, consequently, the inhibitory effect of the compound.

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing the specific FGFR or EGFR kinase, the corresponding Z'-LYTE™ peptide substrate, and ATP in a kinase buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.

-

Kinase Reaction: The reaction is incubated at room temperature to allow for phosphorylation.

-

Development: The development reagent is added to the wells, and the mixture is incubated to allow for the cleavage of non-phosphorylated substrates.

-

Detection: The fluorescence is read on a microplate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

Data Analysis: The emission ratio is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Washout Experiment

This experiment is designed to determine if an inhibitor binds irreversibly to its target within a cellular context.

Principle: If an inhibitor forms a covalent bond with its target kinase, its inhibitory effect will persist even after the compound is removed from the extracellular environment. In contrast, the effect of a reversible inhibitor will diminish upon its removal.

Protocol Outline:

-

Cell Treatment: Ba/F3 cells engineered to be dependent on FGFR2 activity are treated with this compound, a reversible inhibitor (e.g., BGJ398), or a vehicle control (DMSO) for a defined period (e.g., 3 hours).

-

Washout: The cells are then washed extensively with phosphate-buffered saline (PBS) to remove any unbound inhibitor from the medium.

-

Recovery: The cells are resuspended in fresh, inhibitor-free medium and incubated for a recovery period (e.g., 4 hours).

-

Lysis and Western Blotting: After the recovery period, the cells are lysed, and the protein lysates are subjected to Western blotting.

-

Analysis: The phosphorylation status of FGFR2 and downstream signaling proteins (e.g., FRS2, AKT, ERK1/2) is assessed using phospho-specific antibodies. Sustained inhibition of phosphorylation in the this compound treated cells after washout, compared to the reversible inhibitor, indicates irreversible binding.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the experiments described.

FGFR Signaling Pathway

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for the characterization of this compound.

References

- 1. pnas.org [pnas.org]

- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors – Dana Farber PLGA [danafarberplga.org]

- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Irreversible Kinase Inhibitor FIIN-3: A Technical Guide to its Effects on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-3 is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and the Epidermal Growth factor Receptor (EGFR).[1][2][3][4][] Its unique covalent mechanism of action allows it to overcome common resistance mechanisms to first-generation kinase inhibitors, making it a valuable tool for cancer research and a promising candidate for therapeutic development. This guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory profile, and its profound effects on critical downstream signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate the practical application of this compound in a research setting.

Introduction to this compound

This compound is a next-generation covalent inhibitor designed to target both wild-type and mutant forms of FGFR and EGFR.[1][] Unlike reversible inhibitors, this compound forms a permanent covalent bond with a cysteine residue within the ATP-binding pocket of its target kinases, leading to sustained inhibition.[1][6] This irreversible binding is particularly effective against cancers harboring gatekeeper mutations in FGFR, a common mechanism of resistance to existing therapies.[1][3][] Notably, this compound exhibits a dual-targeting capability, covalently inhibiting both FGFR and EGFR through distinct binding modes, highlighting its potential for broader anti-cancer applications.[1][6]

Mechanism of Action

This compound's mechanism of action is centered on its acrylamide moiety, which acts as a Michael acceptor, forming a covalent bond with a non-catalytic cysteine residue near the ATP-binding site of the target kinase. This irreversible binding locks the kinase in an inactive conformation, preventing ATP from binding and halting the phosphorylation cascade that drives downstream signaling.

The following diagram illustrates the covalent inhibition mechanism of this compound.

Quantitative Inhibitory Profile of this compound

The potency of this compound has been quantified against various wild-type and mutant forms of FGFR and EGFR. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: this compound IC50 Values against FGFRs

| Target | IC50 (nM) | Reference(s) |

| FGFR1 | 13.1 | [2][3][4][7] |

| FGFR2 | 21 | [2][3][4][7] |

| FGFR3 | 31.4 | [2][3][4][7] |

| FGFR4 | 35.3 | [2][3][4][7] |

| FGFR1 V561M | 109 | [1] |

Table 2: this compound EC50 Values against FGFRs and EGFRs in Cellular Assays

| Cell Line/Target | EC50 (nM) | Reference(s) |

| WT FGFRs | 1 - 41 | [2][3] |

| FGFR2 (gatekeeper mutant) | 64 | [2][3] |

| EGFR | 43 | [2][3] |

| EGFR L858R | 17 | [2][3] |

| EGFR L858R/T790M | 231 | [2][3] |

| Ba/F3 (EGFR vIII) | 135 | [2][3] |

Effect on Downstream Signaling Pathways

By inhibiting FGFR and EGFR, this compound effectively blocks the activation of major downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

Inhibition of the MAPK/ERK Pathway

Activation of FGFR and EGFR leads to the recruitment of adaptor proteins like FRS2 and GRB2, which in turn activate the RAS-RAF-MEK-ERK cascade. This compound's inhibition of the upstream receptors prevents the phosphorylation of key components of this pathway, ultimately leading to a decrease in the activity of ERK (extracellular signal-regulated kinase).

The diagram below illustrates the points of inhibition by this compound in the MAPK/ERK signaling pathway.

References

- 1. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 2. ClinPGx [clinpgx.org]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. aacrjournals.org [aacrjournals.org]

- 6. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

FIIN-3: A Technical Guide for the Investigation of FGFR-Driven Malignancies

Introduction: FIIN-3 is a next-generation, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1] Developed through structure-based drug design, this compound represents a significant advancement in the study of FGFR-driven cancers due to its ability to potently inhibit both wild-type FGFRs and, crucially, the gatekeeper mutants that confer resistance to first-generation clinical inhibitors.[1][2] A unique characteristic of this compound is its dual covalent inhibitory action against both FGFR and the Epidermal Growth Factor Receptor (EGFR), achieved by targeting distinct cysteine residues within their respective ATP-binding pockets.[1] This document provides an in-depth technical overview of this compound, its mechanism of action, relevant signaling pathways, experimental protocols, and its application in overcoming therapeutic resistance.

Mechanism of Action

This compound is an ATP-competitive inhibitor that forms a permanent, covalent bond with its target kinases.[1] Its design incorporates a pyrimidyl urea core that creates a pseudo-ring through an intramolecular hydrogen bond, providing conformational flexibility.[1] This flexibility, combined with a 4-acrylamidebenzyl group, allows this compound to effectively target a cysteine residue located in the P-loop of FGFR kinases.[1]

The key features of its mechanism include:

-

Covalent Inhibition: The acrylamide "warhead" on this compound acts as a Michael acceptor, forming a covalent bond with a non-catalytic cysteine residue in the ATP binding pocket of the FGFR kinase domain.[1] This irreversible binding permanently inactivates the enzyme.

-

Overcoming Gatekeeper Mutations: First-generation FGFR inhibitors are often rendered ineffective by mutations in the "gatekeeper" residue of the kinase domain (e.g., V561M in FGFR1, V564M in FGFR2).[1] The structural design of this compound allows it to accommodate these steric changes, enabling potent inhibition of these resistant mutants.[1]

-

Dual FGFR/EGFR Targeting: this compound possesses the unique ability to covalently inhibit both FGFR and EGFR.[1] It targets a P-loop cysteine in FGFRs, while in EGFR, it forms a covalent bond with Cys797, the same residue targeted by other established covalent EGFR inhibitors.[1] This dual activity is facilitated by the conformational flexibility of its reactive substituent.[1]

-

Conformational Binding: The cocrystal structure of this compound with FGFR4 V550L reveals a "DFG-out" binding mode, a conformation where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[1] In contrast, when bound to EGFR, the kinase adopts a "DFG-in" conformation.[1]

The FGFR Signaling Pathway in Cancer

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[3][4] Dysregulation of this pathway through gene amplification, activating mutations, or chromosomal rearrangements is a known driver in various cancers.[3][5]

Upon binding of an FGF ligand, the FGFR undergoes dimerization and trans-autophosphorylation of its intracellular tyrosine kinase domains.[3][6] This activation initiates several downstream signaling cascades:

-

RAS-RAF-MEK-MAPK Pathway: Primarily stimulates cell proliferation and differentiation.[3][5]

-

PI3K-AKT-mTOR Pathway: Plays a crucial role in promoting cell survival by inhibiting apoptosis.[3]

-

JAK-STAT Pathway: Contributes to tumor invasion, metastasis, and immune evasion.[3]

-

PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of IP3 and DAG, influencing cell metastasis.[3][5]

Caption: The FGFR signaling pathway and its primary downstream cascades.

Quantitative Activity of this compound

The potency of this compound has been quantified through various biochemical and cellular assays. The data below is summarized from studies assessing its inhibitory concentration (IC50) and effective concentration (EC50).

Table 1: Biochemical Activity of this compound Against FGFR and EGFR Kinases

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against isolated wild-type kinases, as determined by Z'-lyte enzymatic assays.

| Target Kinase | IC50 (nM) | Citation(s) |

| FGFR1 | 13 | [1][7][8][9][10] |

| FGFR2 | 21 | [1][7][8][9][10] |

| FGFR3 | 31 | [1][7][8][9][10] |

| FGFR4 | 35 | [1][7][8][9][10] |

| EGFR | 43 | [1][11] |

Table 2: Anti-proliferative Activity of this compound in Ba/F3 Cells

This table presents the half-maximal effective concentration (EC50) of this compound required to inhibit the proliferation of Ba/F3 cells engineered to be dependent on various wild-type or mutant forms of FGFR and EGFR.

| Cell Line (Expressing) | EC50 (nM) | Citation(s) |

| FGFR2 (WT) | 1 | [1][8] |

| FGFR1-4 (WT) | 1 - 41 | [1][8][10] |

| FGFR2 (V564M Gatekeeper Mutant) | 64 | [1][8][10] |

| EGFR (vIII Fusion) | 135 | [1][8][10] |

| EGFR (L858R Mutant) | 17 | [1][8][10] |

| EGFR (L858R/T790M Mutant) | 231 | [1][8][10] |

Table 3: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

This table shows the EC50 of this compound in the SKOV-3 ovarian carcinoma cell line, which overexpresses both EGFR and FGFR.

| Cell Line | Condition | EC50 (nM) | Citation(s) |

| SKOV-3 | No ligand stimulation | 499 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Protocol 1: Biochemical Kinase Inhibition Assay (Z'-lyte)

This protocol is used to determine the IC50 values of this compound against purified kinase domains.

-

Reagents: Purified recombinant kinase domains (FGFR1, FGFR2, etc.), appropriate peptide substrate, ATP, Z'-lyte Kinase Assay Kit (Life Technologies), this compound inhibitor stock solution (in DMSO).

-

Procedure: a. Prepare a dilution series of this compound in a 384-well assay plate. b. Add the kinase and peptide substrate solution to each well. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction by adding the Z'-lyte Development Reagent. Incubate for 60 minutes. e. Add the Stop Reagent. f. Read the plate on a fluorescence plate reader using two different emission wavelengths to determine the ratio, which reflects the degree of substrate phosphorylation. g. Calculate the percent inhibition for each this compound concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. h. Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol measures the anti-proliferative activity (EC50) of this compound in cancer cell lines.[10]

-

Cell Seeding: Seed Ba/F3 cells transformed with the target kinase (e.g., TEL-FGFR2) or other cancer cell lines into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[10]

-

Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[10]

-

MTS Reagent: Add MTS tetrazolium reagent (e.g., CellTiter 96 AQueous One Solution) to each well.

-

Incubation: Incubate for 1-4 hours until color development is sufficient.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized cell viability against the logarithm of this compound concentration and use a non-linear regression model to calculate the EC50.

Protocol 3: Cellular Wash-out Experiment for Covalent Binding

This experiment is designed to confirm the irreversible (covalent) nature of this compound's inhibition in a cellular context.[1]

-

Cell Treatment: Treat Ba/F3 cells expressing wild-type FGFR2 with a potent concentration of this compound (e.g., 20 nM) and a reversible inhibitor (e.g., BGJ398) for 3 hours.[1]

-

Wash-out: Pellet the cells by centrifugation. Remove the drug-containing medium and wash the cells extensively with PBS (e.g., three times) to remove any unbound inhibitor.[1]

-

Recovery: Resuspend the washed cells in fresh, drug-free medium and allow them to recover for 4 hours.[1]

-

Analysis: After the recovery period, lyse the cells and perform a Western blot analysis to assess the phosphorylation status of FGFR2.

-

Expected Outcome: Cells treated with the reversible inhibitor BGJ398 should show a recovery of FGFR2 phosphorylation after the wash-out period. In contrast, cells treated with the covalent inhibitor this compound should continue to show potent inhibition of FGFR2 phosphorylation, demonstrating irreversible binding.

Caption: Workflow for a cellular wash-out experiment.

This compound and Therapeutic Resistance

A primary advantage of this compound is its efficacy against FGFR kinase domain mutations that confer resistance to other inhibitors.

-

Gatekeeper Resistance: The FGFR gatekeeper residue controls access to a hydrophobic pocket within the ATP-binding site. Mutations at this position, such as V564M in FGFR2, can sterically hinder the binding of first-generation inhibitors.[1] this compound was specifically designed to tolerate these mutations, showing potent activity against gatekeeper mutants with an EC50 of 64 nM in Ba/F3 cells expressing FGFR2 V564M.[1][8][10]

-

Other Mutations: this compound also demonstrates good potency against other resistance-conferring mutations, including the gatekeeper mutant V564F and the gatekeeper-plus-1 mutant E565K.[1][8][10]

-

Dual Pathway Inhibition: In cancers where resistance to a selective FGFR inhibitor might arise from the upregulation of compensatory signaling via EGFR, the dual inhibitory nature of this compound may offer a therapeutic advantage.[1][4] This was demonstrated in SKOV-3 cells, which overexpress both receptors and where this compound was uniquely capable of inhibiting phosphorylation of both FGFR and EGFR.[1]

Caption: this compound mechanism for overcoming gatekeeper resistance.

Kinase Selectivity Profile

While potently inhibiting FGFR and EGFR, this compound maintains good overall kinase selectivity. To assess this, it was profiled against a diverse panel of 456 kinases using an in vitro ATP-site competition binding assay (DiscoveRX, KinomeScan).[1] this compound exhibited a selectivity score of 15, indicating that at a concentration of 1.0 µM, it strongly bound to only a small number of kinases out of the entire panel tested.[1] This suggests that its cellular effects are likely mediated through the intended targets rather than widespread off-target kinase inhibition.

Conclusion

This compound is a powerful chemical probe for researchers, scientists, and drug development professionals studying FGFR-driven cancers. Its unique properties, including its irreversible mode of action, its ability to overcome clinically relevant resistance mutations, and its dual specificity for both FGFR and EGFR, make it an invaluable tool. The detailed biochemical data and experimental protocols provided in this guide offer a comprehensive resource for utilizing this compound to investigate FGFR signaling, explore mechanisms of drug resistance, and evaluate new therapeutic strategies in oncology.

References

- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. | Broad Institute [broadinstitute.org]

- 3. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.org]

- 10. glpbio.com [glpbio.com]

- 11. graylab.stanford.edu [graylab.stanford.edu]

Methodological & Application

Application Notes and Protocols for FIIN-3 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-3 is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[4][5] this compound exhibits its inhibitory activity by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs.[6] Notably, this compound also demonstrates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound acts as an irreversible inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Its mechanism involves the covalent modification of a cysteine residue in the P-loop of the FGFR ATP-binding site. This irreversible binding prevents ATP from accessing the kinase domain, thereby blocking downstream signaling pathways.[6] The primary signaling cascades initiated by FGFR activation include the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, all of which are crucial for cell growth and survival.[7][8][9][10]

While this compound is a pan-FGFR inhibitor, it also shows significant activity against EGFR, another important RTK in cancer biology. The ability of this compound to target both FGFR and EGFR pathways makes it a compound of interest for cancers where both signaling networks may be active or where resistance to single-agent therapies can emerge.[6][11]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against various FGFR and EGFR targets, as well as its anti-proliferative activity in different cell lines.

Table 1: Biochemical Potency of this compound against FGFR and EGFR Kinases

| Target | IC50 (nM) | Assay Type |

| FGFR1 | 13.1 | Z'-Lyte |

| FGFR2 | 21 | Z'-Lyte |

| FGFR3 | 31.4 | Z'-Lyte |

| FGFR4 | 35.3 | Z'-Lyte |

| EGFR | 43 | Z'-Lyte |

Table 2: Anti-proliferative Activity of this compound in Engineered Ba/F3 Cell Lines

| Cell Line | EC50 (nM) | Description |

| Ba/F3 TEL-FGFR1 | 1-93 | Dependent on FGFR1 activity |

| Ba/F3 TEL-FGFR2 | 1-93 | Dependent on FGFR2 activity |

| Ba/F3 TEL-FGFR3 | 1-93 | Dependent on FGFR3 activity |

| Ba/F3 TEL-FGFR4 | 1-93 | Dependent on FGFR4 activity |

| Ba/F3 FGFR2 V564M (Gatekeeper Mutant) | 64 | Resistant to first-generation FGFR inhibitors |

| Ba/F3 EGFR vIII | 135 | Dependent on EGFR vIII fusion protein activity |

| Ba/F3 EGFR L858R | 17 | Dependent on EGFR L858R mutant activity |

| Ba/F3 EGFR L858R/T790M | 231 | Resistant to first-generation EGFR inhibitors |

Data sourced from[2][6][11][12]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

Experimental Protocols

Cell Proliferation/Viability Assay (MTS-Based)

This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Ba/F3 cells engineered to express a specific FGFR construct, or cancer cell lines with known FGFR alterations).

-

Complete cell culture medium.

-

This compound (stock solution in DMSO).

-

96-well clear-bottom cell culture plates.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

Plate reader capable of measuring absorbance at 490 nm.

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only for background control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

-

Add 100 µL of the diluted this compound solutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.

-

Caption: General workflow for a cell viability assay.

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of FGFR and its downstream signaling proteins.

Materials:

-

Cancer cell line of interest.

-

6-well cell culture plates.

-

This compound (stock solution in DMSO).

-

Serum-free medium.

-

FGF ligand (e.g., FGF2) for stimulation.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

-

Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. Use a loading control like β-actin to ensure equal protein loading.

-